molecular formula C13H13ClN4OS2 B4115397 N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide

N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide

Cat. No. B4115397
M. Wt: 340.9 g/mol
InChI Key: BODHJIVBWWCNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide (abbreviated as CFT) is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. CFT was first synthesized in 2005 by a team of researchers at the University of Karachi, Pakistan. Since then, numerous studies have been conducted to explore its properties and potential applications.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide induces oxidative stress in cancer cells, leading to DNA damage and ultimately cell death. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide inhibits the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that it has shown promising anti-cancer activity in vitro. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is relatively easy to synthesize in the laboratory. However, one limitation of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its anti-cancer activity.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of interest is to further investigate its mechanism of action and optimize its anti-cancer activity. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes involved in inflammation. Finally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-ylmethylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS2/c14-9-3-5-10(6-4-9)16-13(21)18-17-12(20)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODHJIVBWWCNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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